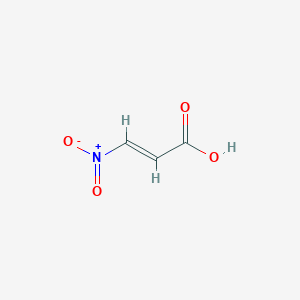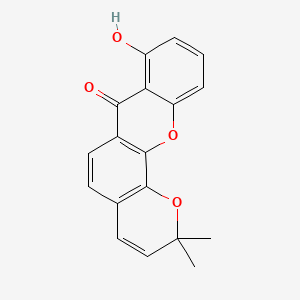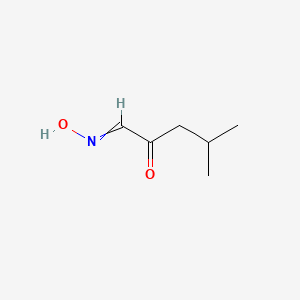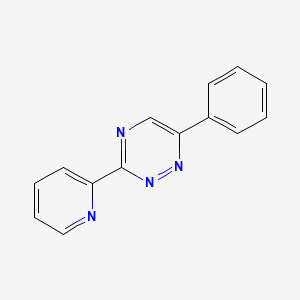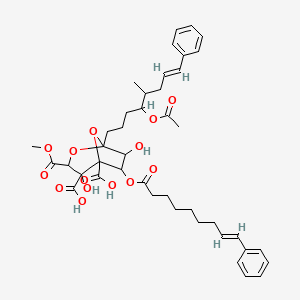
Zaragozic acid D3 deriv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zaragozic acid D3 deriv is a natural product found in Mollisia with data available.
Scientific Research Applications
Zaragozic Acids Production and Discovery
Zaragozic acids, including zaragozic acid D3, are potent inhibitors of squalene synthase. They were discovered independently by different groups while screening for natural product sources of squalene synthase inhibitors (Bergstrom et al., 1995). Discomycetes of the order Leotiales produce zaragozic acid D3 and its analogs, highlighting their potential as a biological resource for novel bioactive compounds (Hosoya et al., 1997).
Inhibitory Activity and Antifungal Properties
Zaragozic acid D3 demonstrates significant inhibitory activity on squalene synthase and farnesyl-protein transferase, important in cholesterol and protein prenylation pathways. Additionally, it exhibits potent antifungal activity, indicating its potential use as an antifungal agent (Tanimoto et al., 1998).
Potential in Cholesterol Lowering and Antifungal Treatment
Zaragozic acid D3's ability to inhibit squalene synthase and lower serum cholesterol levels in vivo positions it as a potential cholesterol-lowering agent. Its potent antifungal properties further enhance its applicability in medical research (Tanimoto et al., 1997).
Structural Analysis and Synthesis
Efforts in synthetic chemistry have been focused on creating structurally simplified derivatives of zaragozic acid, like zaragozic acid D3, for better understanding and potential pharmaceutical applications (Ito et al., 1997).
Zaragozic Acid's Role in Cancer Treatment
Recent studies suggest zaragozic acids like D3 could be used in cancer treatment. Their role in inhibiting cholesterol synthesis and modulation of tumor microenvironment highlights their potential in cancer immunotherapy (Lanterna et al., 2016).
properties
Molecular Formula |
C42H52O14 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-3-methoxycarbonyl-6-[(E)-9-phenylnon-8-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C42H52O14/c1-28(18-16-24-31-22-13-9-14-23-31)32(53-29(2)43)25-17-27-40-34(45)35(42(56-40,39(49)50)41(51,38(47)48)36(55-40)37(46)52-3)54-33(44)26-15-7-5-4-6-10-19-30-20-11-8-12-21-30/h8-14,16,19-24,28,32,34-36,45,51H,4-7,15,17-18,25-27H2,1-3H3,(H,47,48)(H,49,50)/b19-10+,24-16+ |
InChI Key |
UMRSLRVBTJSMDE-BTNYQBEWSA-N |
Isomeric SMILES |
CC(C/C=C/C1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCC/C=C/C4=CC=CC=C4)O)OC(=O)C |
SMILES |
CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C |
Canonical SMILES |
CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)OC)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C |
synonyms |
F 10863B F-10863B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



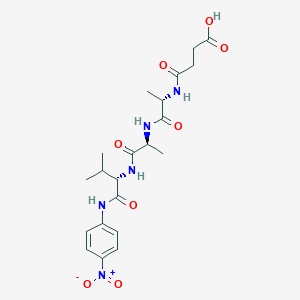
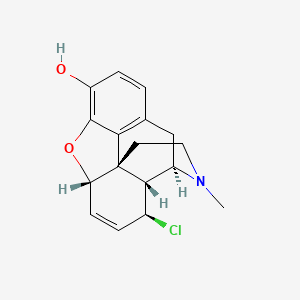
![1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1235827.png)
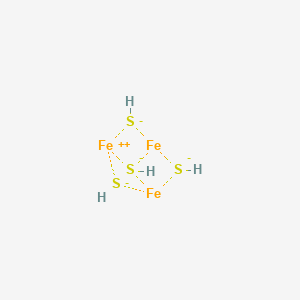
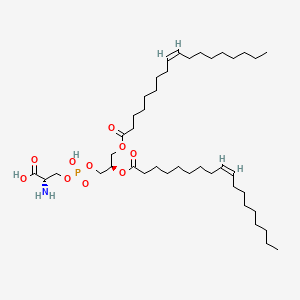

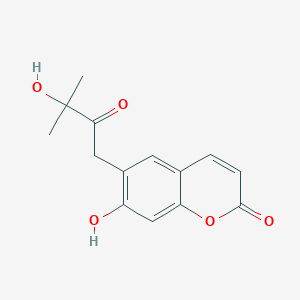
![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)
![(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1235840.png)
